molecular formula C17H12N2O4 B11692164 (4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11692164
M. Wt: 308.29 g/mol
InChI Key: YLDZSPWGWMHEOL-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(4-METHYL-3-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenylmethylidene group, and an oxazolone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-nitrobenzaldehyde with benzylamine in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-METHYL-3-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenylmethylidene group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazolone derivatives with various functional groups.

Scientific Research Applications

(4Z)-2-(4-METHYL-3-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxazolone ring can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-THIONE
  • (4Z)-2-(4-METHYL-3-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-IMINE

Uniqueness

(4Z)-2-(4-METHYL-3-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and the presence of the oxazolone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C17H12N2O4/c1-11-7-8-13(10-15(11)19(21)22)16-18-14(17(20)23-16)9-12-5-3-2-4-6-12/h2-10H,1H3/b14-9-

InChI Key

YLDZSPWGWMHEOL-ZROIWOOFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3)C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.